(3S)-3-Amino-4,5-dimethylhexanoic acid
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Overview
Description
(3S)-3-Amino-4,5-dimethylhexanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of an amino group at the third carbon and two methyl groups at the fourth and fifth carbons of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4,5-dimethylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted hexanoic acid derivative, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or ester derivatives.
Scientific Research Applications
(3S)-3-Amino-4,5-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3S)-3-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic methyl groups enhance binding affinity. This compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-4,5-dimethylhexanoic acid: The enantiomer of (3S)-3-Amino-4,5-dimethylhexanoic acid, with different stereochemistry.
3-Amino-4-methylhexanoic acid: Lacks one methyl group compared to this compound.
3-Aminohexanoic acid: Lacks both methyl groups compared to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3S)-3-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
JNILHKVTKKZTKO-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)C(C)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C)C(CC(=O)O)N |
Origin of Product |
United States |
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